molecular formula C19H28N2O3S B11111279 [3-(Azepan-1-ylsulfonyl)phenyl](3-methylpiperidin-1-yl)methanone

[3-(Azepan-1-ylsulfonyl)phenyl](3-methylpiperidin-1-yl)methanone

Cat. No.: B11111279
M. Wt: 364.5 g/mol
InChI Key: XPVKVGBMBAKUCM-UHFFFAOYSA-N
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Description

1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE is a complex organic compound that features a combination of piperidine, benzene, and azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE typically involves multiple steps:

    Formation of 3-METHYLPIPERIDINE-1-CARBONYL: This can be achieved by reacting 3-methylpiperidine with a carbonylating agent under controlled conditions.

    Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonylated product.

    Azepane Ring Formation: Finally, the sulfonylated intermediate is reacted with azepane under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It can be used in the development of novel materials with unique properties.

    Biological Studies: The compound can be used to study various biological processes and interactions.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-METHYLPIPERIDINE-1-CARBONYL: A key intermediate in the synthesis of the target compound.

    BENZENESULFONYL AZEPANE: Another related compound with similar structural features.

Uniqueness

1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H28N2O3S/c1-16-8-7-11-20(15-16)19(22)17-9-6-10-18(14-17)25(23,24)21-12-4-2-3-5-13-21/h6,9-10,14,16H,2-5,7-8,11-13,15H2,1H3

InChI Key

XPVKVGBMBAKUCM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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